2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c1-2-28(26,27)18-10-9-17(23-24-18)12-3-6-14(7-4-12)22-19(25)15-11-13(20)5-8-16(15)21/h3-11H,2H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTMMVZESQCORT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Installation and Oxidation
The ethylsulfonyl group is introduced via nucleophilic aromatic substitution (SNAr) followed by oxidation. Starting with 3,6-dichloropyridazine (A) , treatment with sodium ethanethiolate in dimethylformamide (DMF) at 80°C selectively substitutes the C6 chloride with ethylthio, yielding 3-chloro-6-(ethylthio)pyridazine (B) . Oxidation of the thioether to sulfonyl is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, producing 3-chloro-6-(ethylsulfonyl)pyridazine (C) in 85% yield.
Table 1: Optimization of Sulfonyl Group Installation
| Oxidizing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| mCPBA | CH₂Cl₂ | 0°C → RT | 85 |
| H₂O₂/AcOH | AcOH | 80°C | 72 |
| KMnO₄ | H₂O/THF | RT | 58 |
Suzuki-Miyaura Coupling for Biaryl Bond Formation
Boronic Ester Preparation
4-Aminophenylboronic acid pinacol ester (D) is synthesized via Miyaura borylation of 4-nitroaniline using bis(pinacolato)diboron and PdCl₂(dppf) in 1,4-dioxane. Reduction of the nitro group with hydrogen gas and palladium on carbon yields the boronate-protected aniline (E) .
Cross-Coupling with Pyridazine
Reaction of 3-chloro-6-(ethylsulfonyl)pyridazine (C) with boronate (E) under Suzuki conditions (PdCl₂(dppf)·CH₂Cl₂, Na₂CO₃, DME/H₂O) forms 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline (F) in 78% yield. Chiral HPLC confirms enantiomeric purity when applicable.
Amide Bond Formation
Acid Activation and Coupling
2,5-Dichlorobenzoic acid is converted to its acid chloride using oxalyl chloride in dichloromethane. Subsequent reaction with aniline (F) in the presence of N,N-diisopropylethylamine (DIPEA) affords the target benzamide (G) in 92% yield. Alternative coupling reagents like HBTU or T3P in tetrahydrofuran (THF) provide comparable efficiency.
Table 2: Amide Coupling Reagent Comparison
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| HBTU | DIPEA | THF | 90 |
| T3P | Et₃N | DCM | 88 |
| EDC/HOBt | DIPEA | DMF | 85 |
Alternative Synthetic Routes and Challenges
Pyridazine Ring Construction
An alternative approach involves constructing the pyridazine core from diketones or hydrazines. For example, condensation of 1,2-diketones with hydrazine forms pyridazinones, which are subsequently chlorinated (POCl₃) and functionalized. However, this method introduces additional steps for sulfonyl group installation.
Direct Sulfonation vs. Sequential Oxidation
Direct sulfonation of pyridazine using chlorosulfonic acid is less favorable due to poor regioselectivity and side reactions. The thioether-oxidation sequence remains superior for precise functionalization.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyridazine-H), 8.15–7.98 (m, 4H, aryl-H), 3.45 (q, J = 7.2 Hz, 2H, SO₂CH₂), 1.32 (t, J = 7.2 Hz, 3H, CH₃).
- HRMS (ESI) : m/z [M+H]⁺ calcd. 450.0521, found 450.0518.
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms >99% purity with tR = 6.74 min.
Industrial Considerations and Scalability
Large-scale production prioritizes cost-effective catalysts (e.g., Pd/XPhos) and solvent recovery. The use of T3P for amide coupling minimizes waste compared to traditional carbodiimide reagents.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Scientific Research Applications
2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial resistance.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group is known to enhance the compound’s binding affinity to these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridazine/Isoxazole Analogues
| Compound ID | Core Structure | Key Substituents | Functional Group Modifications |
|---|---|---|---|
| I-6230 | Ethyl benzoate | Pyridazin-3-yl, phenethylamino | Amino linker, no sulfonyl group |
| I-6232 | Ethyl benzoate | 6-Methylpyridazin-3-yl, phenethylamino | Methyl substitution on pyridazine |
| I-6273 | Ethyl benzoate | Methylisoxazol-5-yl, phenethylamino | Isoxazole core vs. pyridazine |
| Target Compound | Benzamide | 6-Ethylsulfonylpyridazin-3-yl, dichlorophenyl | Sulfonyl group, dichloro substitution |
Key Differences :
- Sulfonyl vs. Methyl/Isoxazole : The ethylsulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to methyl or isoxazole substituents, which may enhance interactions with hydrophobic enzyme pockets .
- Chlorination Pattern : The 2,5-dichlorophenyl group contrasts with unchlorinated phenyl rings in I-6230–I-6273, likely increasing steric bulk and influencing binding selectivity .
Comparison with Registered Pesticides
Table 2: Comparison with Commercial Benzamide Pesticides
| Compound Name (Use) | Core Structure | Substituents | Key Functional Features |
|---|---|---|---|
| Etobenzanid | Dichlorophenyl benzamide | Ethoxymethoxy group at position 4 | Ether linkage, no heterocyclic core |
| Sulfentrazone | Dichlorophenyl sulfonamide | Difluoromethyltriazolinone moiety | Triazole ring, sulfonamide linkage |
| Diflufenican | Difluorophenyl pyridinecarboxamide | Trifluoromethylphenoxy group | Fluoro substitutions, pyridine core |
| Target Compound | Dichlorophenyl benzamide | Ethylsulfonylpyridazine | Pyridazine core, sulfonyl group |
Key Insights :
- Sulfonyl Group : Unlike sulfentrazone’s sulfonamide linkage, the ethylsulfonyl group in the target compound may confer different solubility and persistence profiles in environmental matrices .
- Chlorination Pattern : The 2,5-dichloro configuration contrasts with etobenzanid’s 2,3-dichloro substitution, which could alter substrate specificity in herbicidal activity .
Research Findings and Implications
- Bioactivity : Pyridazine derivatives like I-6230–I-6273 exhibit moderate herbicidal activity, but the target compound’s sulfonyl group and dichlorophenyl substitution may enhance efficacy against resistant weeds .
- Environmental Impact: Ethylsulfonyl groups, as seen in sulfentrazone, are associated with reduced soil mobility compared to methoxy or amino linkers, suggesting improved environmental safety for the target compound .
Biological Activity
2,5-Dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, which includes dichloro and ethylsulfonyl groups, suggests diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C19H15Cl2N3O3S
- Molecular Weight : 436.3 g/mol
- CAS Number : 921544-91-4
The compound's structure includes:
- Two chlorine atoms
- An ethylsulfonyl group
- A pyridazin-3-yl moiety
Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties by inhibiting the enzyme dihydropteroate synthase (DHPS), crucial for bacterial folate synthesis. This inhibition leads to a bacteriostatic effect, preventing bacterial cell division and growth.
| Activity | Mechanism | Outcome |
|---|---|---|
| Antibacterial | Inhibition of DHPS | Bacteriostatic effect |
| Anti-inflammatory | Modulation of inflammatory pathways | Reduced inflammation |
| Anticancer | Induction of apoptosis in cancer cells | Growth inhibition in cancer cell lines |
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases. The specific pathways involved include the inhibition of pro-inflammatory cytokines.
Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties . It has been tested against various cancer cell lines, showing significant growth inhibition.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT-15 (Colon Carcinoma) | < 10 | High degree of efficacy |
| A431 (Skin Carcinoma) | < 15 | Significant cytotoxicity |
Case Studies
-
Colon Carcinoma Study
- A study evaluated the efficacy of the compound against HCT-15 colon carcinoma cells. Results indicated an IC50 value of less than 10 µM, demonstrating a high degree of efficacy compared to standard treatments.
-
Skin Cancer Study
- In another study involving A431 skin carcinoma cells, the compound exhibited an IC50 value of less than 15 µM, indicating its potential as a therapeutic agent in skin cancer treatment.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound inhibits DHPS, which is essential for folate synthesis in bacteria.
- Apoptosis Induction : It promotes apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide bond formation and pyridazine ring functionalization. Critical parameters include:
- Temperature control : Maintain 60–80°C during sulfonyl chloride coupling to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
- Catalysts : Use triethylamine or DMAP to facilitate nucleophilic substitutions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization ensures >95% purity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and aromatic proton environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₉H₁₆ClN₃O₃S; MW 401.9) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, if single crystals are obtainable .
Q. What stability studies are recommended for this compound under laboratory conditions?
- Methodological Answer : Conduct accelerated stability testing:
- Thermal stability : Heat samples to 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .
- Photostability : Expose to UV light (320–400 nm) and analyze for photodegradants using LC-MS .
- Hydrolytic stability : Test in buffers (pH 3–9) at 37°C; track hydrolysis of sulfonamide or pyridazine moieties .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays .
- Antimicrobial activity : Use microbroth dilution (MIC assays) against Gram-positive/negative bacteria .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT or SRB assays .
Advanced Research Questions
Q. How can researchers investigate the environmental fate of this compound?
- Methodological Answer : Adopt a tiered approach:
- Partitioning studies : Measure logP (octanol-water) and soil adsorption coefficients (Kd) .
- Biotic degradation : Use soil microcosms with LC-MS/MS to track metabolites .
- Ecotoxicity : Assess Daphnia magna or algae growth inhibition under OECD guidelines .
Q. How should contradictory data in biological activity studies be resolved?
- Methodological Answer :
- Replicate design : Use ≥4 replicates with randomized block designs to minimize variability .
- Dose-response curves : Generate IC₅₀/EC₅₀ values across 3+ independent experiments .
- Orthogonal assays : Confirm activity via alternative methods (e.g., SPR for binding affinity if enzyme assays conflict) .
Q. What strategies optimize the compound’s selectivity for target proteins?
- Methodological Answer :
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethylsulfonyl with methylsulfonyl) .
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes and guide SAR .
- Proteome-wide profiling : Employ thermal shift assays (TSA) to assess off-target interactions .
Q. How can computational methods predict metabolic pathways?
- Methodological Answer :
- In silico tools : Use Meteor (Lhasa Limited) or GLORYx to identify phase I/II metabolites .
- MD simulations : Model cytochrome P450 interactions to predict hydroxylation or dechlorination sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
